molecular formula C18H16O5 B8693570 5-(9-oxo-9H-xanthen-2-yloxy)pentanoic acid

5-(9-oxo-9H-xanthen-2-yloxy)pentanoic acid

Cat. No. B8693570
M. Wt: 312.3 g/mol
InChI Key: ZCUWRMCUAYZEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05117009

Procedure details

Ethyl 5-(9-oxoxanthen-2-oxy)valerate (8.0 g, 24 mmol) prepared as described above was dissolved in a mixture of benzene (10 mL), 95% EtOH (40 mL), and water (5 mL), and 4N aqueous KOH (8 mL) was added. The mixture was refluxed for 6 hours (reaction complete by TLC), and partially concentrated (final volume ~10 mL). Absolute EtOH (10 mL) was added, and the resulting white precipitate was collected and washed with EtOH (2×10 mL). Yield: 1.7 g (21%), of potassium salt. The filtrate was evaporated, and the residue was dissolved in water (100 mL). The aqueous solution was extracted with EtOAc (3×20 mL), and the aqueous phase was added dropwise to a mixture of ice-water (100 mL) and 12N aqueous HCl (15 mL). A light-gray precipitate formed, which was collected, washed with water (3×10 mL), and dried. Yield: 5.45 g (74%) of free acid. A small amount of the product was recrystallized from n-hexane-EtOH (10:1) for elemental analysis. Fine white needles.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:15]2[CH:14]=[C:13]([O:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([O:23]CC)=[O:22])[CH:12]=[CH:11][C:10]=2[O:9][C:8]2[C:3]1=[CH:4][CH:5]=[CH:6][CH:7]=2>C1C=CC=CC=1.CCO.O.[OH-].[K+]>[O:1]=[C:2]1[C:15]2[CH:14]=[C:13]([O:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22])[CH:12]=[CH:11][C:10]=2[O:9][C:8]2[C:3]1=[CH:4][CH:5]=[CH:6][CH:7]=2 |f:4.5|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
O=C1C2=CC=CC=C2OC=2C=CC(=CC12)OCCCCC(=O)OCC
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Name
Quantity
5 mL
Type
solvent
Smiles
O
Name
Quantity
8 mL
Type
solvent
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
(reaction complete by TLC)
CONCENTRATION
Type
CONCENTRATION
Details
partially concentrated (final volume ~10 mL)
ADDITION
Type
ADDITION
Details
Absolute EtOH (10 mL) was added
CUSTOM
Type
CUSTOM
Details
the resulting white precipitate was collected
WASH
Type
WASH
Details
washed with EtOH (2×10 mL)
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with EtOAc (3×20 mL)
ADDITION
Type
ADDITION
Details
the aqueous phase was added dropwise to a mixture of ice-water (100 mL) and 12N aqueous HCl (15 mL)
CUSTOM
Type
CUSTOM
Details
A light-gray precipitate formed
CUSTOM
Type
CUSTOM
Details
which was collected
WASH
Type
WASH
Details
washed with water (3×10 mL)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
A small amount of the product was recrystallized from n-hexane-EtOH (10:1) for elemental analysis

Outcomes

Product
Name
Type
Smiles
O=C1C2=CC=CC=C2OC=2C=CC(=CC12)OCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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